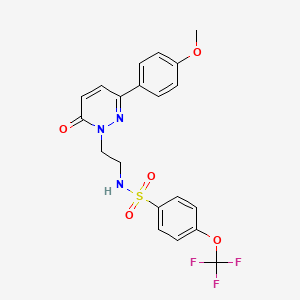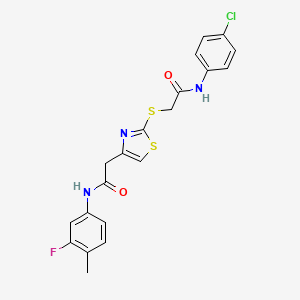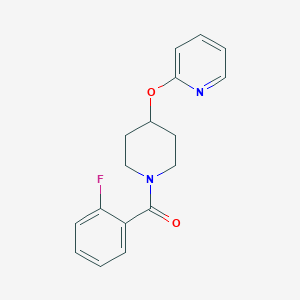
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide exerts its therapeutic effects by selectively inhibiting JAKs. JAKs are involved in the signaling pathways of cytokines and growth factors, which play a crucial role in the regulation of immune responses. By inhibiting JAKs, 2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide has also been shown to reduce the activation of immune cells such as T cells and B cells. In clinical trials, 2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide has been shown to reduce disease activity and improve symptoms in patients with autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for JAKs, which makes it a useful tool for studying the role of JAKs in immune responses. However, 2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide also has some limitations. It is not a specific inhibitor of a single JAK isoform, which can make it difficult to interpret the results of experiments. It can also have off-target effects that can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide. One area of research is the development of more selective JAK inhibitors that target specific JAK isoforms. This could lead to more effective treatments with fewer side effects. Another area of research is the development of combination therapies that target multiple pathways involved in autoimmune diseases. This could lead to more effective treatments that target the underlying causes of these diseases. Finally, research is needed to better understand the long-term effects of 2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide on the immune system and other physiological systems.
Méthodes De Synthèse
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. This intermediate is then reacted with cyclopropylamine and 3-fluoro-4-methylphenyl isocyanate to yield 2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide.
Applications De Recherche Scientifique
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, 2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of autoimmune diseases. In clinical trials, 2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide has been shown to be effective in reducing disease activity and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c1-9-3-6-12(8-13(9)17)19-16(21)14-7-10(2)18-15(20-14)11-4-5-11/h3,6-8,11H,4-5H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQKBDSSZFZHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC(=C2)C)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2450649.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2450651.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450652.png)
![2-(2-acetamidothiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2450653.png)
![N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2450655.png)
![1-(3-Oxo-3-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}propyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2450657.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2450658.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2450661.png)
![2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2450663.png)
